molecular formula C8H11NO4 B8296363 1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid

1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid

Cat. No.: B8296363
M. Wt: 185.18 g/mol
InChI Key: GZZKRGXXZDNDFQ-UHFFFAOYSA-N
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Description

1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is a compound of interest in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyclopropane ring formation and functional group transformations are likely employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The morpholino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets. The cyclopropane ring and morpholino group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is unique due to the presence of both the cyclopropane ring and the morpholino group. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

1-(3-oxomorpholin-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H11NO4/c10-6-5-13-4-3-9(6)8(1-2-8)7(11)12/h1-5H2,(H,11,12)

InChI Key

GZZKRGXXZDNDFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)N2CCOCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to the one used for Intermediate 4, but using morpholin-3-one in Step 1. MS (ES+) (M+H) 186.3; LCMS retention time: 0.59 minutes (Method M).
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